molecular formula C13H17ClN2O4 B3265549 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate CAS No. 406484-56-8

2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate

Cat. No.: B3265549
CAS No.: 406484-56-8
M. Wt: 300.74 g/mol
InChI Key: PMKXPKDEAXRTQW-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate is a chemical compound with the molecular formula C13H17ClN2O4 and a molecular weight of 300.74 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate typically involves the following steps :

    Condensation Reaction: 2-Chloro-4-(piperidinylmethyl) benzaldehyde is condensed with pyridine under basic conditions to obtain 2-Chloro-4-(piperidin-1-ylmethyl)pyridine.

    Oxalate Formation: The resulting 2-Chloro-4-(piperidin-1-ylmethyl)pyridine is then reacted with oxalic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve bulk synthesis and custom synthesis services to meet specific research and industrial needs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

    Basic Conditions: Often used in condensation reactions.

    Oxalic Acid: Used to form the oxalate salt.

Major Products Formed

Scientific Research Applications

2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate is used in various scientific research applications :

    Chemistry: As an intermediate in organic synthesis.

    Biology: In the study of biological pathways and mechanisms.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate involves its interaction with specific molecular targets and pathways . The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

2-chloro-4-(piperidin-1-ylmethyl)pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.C2H2O4/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14;3-1(4)2(5)6/h4-5,8H,1-3,6-7,9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKXPKDEAXRTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670011
Record name Oxalic acid--2-chloro-4-[(piperidin-1-yl)methyl]pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406484-56-8
Record name Oxalic acid--2-chloro-4-[(piperidin-1-yl)methyl]pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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